8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features a methoxy group at the 8th position and a phenylsulfanyl group at the 2nd position on the naphthalene-1,4-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 8-methoxy-1,4-naphthoquinone with a phenylthiol in the presence of a base, such as sodium hydride, under an inert atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinones.
Reduction: The quinone can be reduced to the corresponding hydroquinone.
Substitution: The methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiophenol.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of derivatives with different functional groups replacing the methoxy or phenylsulfanyl groups.
Scientific Research Applications
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the phenylsulfanyl group may interact with specific proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Methoxy-1,4-naphthoquinone: Similar structure but lacks the phenylsulfanyl group.
2-Phenylsulfanyl-1,4-naphthoquinone: Similar structure but lacks the methoxy group.
Uniqueness
8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both the methoxy and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
CAS No. |
105245-47-4 |
---|---|
Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
8-methoxy-2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-13(18)10-15(17(19)16(12)14)21-11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
INLPUCYEFLTHBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CC2=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.